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Compound of Interest

Compound Name:
(R)-3-Bromo-pyrrolidine-1-

carboxylic acid tert-butyl ester

Cat. No.: B1517402 Get Quote

An In-Depth Technical Guide to the Physical Properties of (R)-3-Bromo-pyrrolidine-1-
carboxylic acid tert-butyl ester

Introduction
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral heterocyclic compound

of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrrolidine

derivative, it serves as a versatile building block for synthesizing complex molecular

architectures found in numerous bioactive molecules and therapeutic agents. The pyrrolidine

scaffold is a privileged structure in pharmaceutical development, and the presence of a

bromine atom at the C3 position provides a reactive handle for nucleophilic substitution

reactions, allowing for the introduction of diverse functional groups.

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive overview of the core physical, chemical, and spectroscopic properties of this

key synthetic intermediate. Understanding these characteristics is paramount for its effective

use in synthesis, ensuring the identity, purity, and stability of the material, and for the

development of robust and reproducible chemical processes.

Chemical Identity and Structure
The fundamental identity of a chemical reagent is established by its structure and

internationally recognized identifiers. The structure of the title compound features a five-
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membered pyrrolidine ring, N-protected with a tert-butoxycarbonyl (Boc) group, and a bromine

atom at the 3-position with a defined (R)-stereochemistry.

Caption: 2D representation of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester.

Identifier Value

IUPAC Name tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate

Synonyms

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-

butyl ester, (R)-(-)-1-Boc-3-bromopyrrolidine, 1-

Boc-(R)-3-Bromopyrrolidine[1]

CAS Number 569660-97-5[1]

Molecular Formula C₉H₁₆BrNO₂[1][2][3]

Molecular Weight 250.13 g/mol [1][3]

InChI Key QJTKPXFJOXKUEY-SSDOTTSWSA-N[1]

Core Physical and Chemical Properties
The physical state and solubility of a compound dictate the appropriate conditions for its

handling, reaction setup, and purification.
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Property Value / Description

Appearance Solid[1][3]

Melting Point 47-52 °C[3]

Boiling Point

Data for the specific compound is not readily

available; however, related structures suggest a

high boiling point (>300 °C), indicating low

volatility under standard conditions.[4]

Solubility

Expected to be soluble in common organic

solvents such as tetrahydrofuran (THF), ethyl

acetate, dichloromethane (DCM), and

chloroform. Low solubility in water is anticipated

due to the nonpolar Boc group and the overall

organic structure.

Storage

Recommended storage temperature is 2-8°C.[3]

The compound should be kept in a tightly closed

container in a dry and well-ventilated place.[5][6]

Spectroscopic and Analytical Characterization
To ensure the trustworthiness of experimental results, rigorous analytical verification of starting

materials is essential. The following protocols outline standard methods for confirming the

identity, structure, and purity of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of

protons and their connectivity. For the (S)-enantiomer, which would produce an identical

spectrum to the (R)-enantiomer in a non-chiral solvent, the following shifts have been

reported.[7]
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δ 4.48 (br s, 1H): Corresponds to the proton attached to the bromine-bearing carbon (CH-

Br).

δ 3.82-3.46 (m, 4H): Represents the four protons on the carbons adjacent to the nitrogen

atom (CH₂-N-CH₂). The complexity arises from diastereotopicity and conformational

rotamers due to the Boc group.

δ 2.38-2.18 (m, 2H): Corresponds to the two protons on the carbon at the 4-position (CH₂).

δ 1.46 (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl

group on the Boc protector.

¹³C NMR: The carbon NMR spectrum should show 7 distinct signals (two carbons of the Boc

group are equivalent), confirming the number of unique carbon environments.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. A key

validation feature for this compound is the distinctive isotopic pattern of bromine. Natural

bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass

spectrum will exhibit two major peaks for the molecular ion: one for the molecule containing

⁷⁹Br (M) and another of almost equal intensity for the molecule containing ⁸¹Br (M+2). This

provides unambiguous confirmation of the presence of a single bromine atom.

Chiral Analysis: Optical Rotation
As a chiral molecule, confirming its enantiomeric purity is critical. The primary method for

assessing this is by measuring the specific optical rotation.

Experimental Protocol: Measurement of Specific Rotation

Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in a

precise volume (e.g., 10.0 mL) of a specified solvent (e.g., methanol or chloroform) in a

volumetric flask. Ensure the solution is clear and homogenous.

Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm). Set the

temperature to a standard value, typically 20°C or 25°C.
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Measurement: Fill a polarimeter cell of a known path length (e.g., 1.0 dm) with the prepared

solution, ensuring no air bubbles are present. Record the observed rotation (α).

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:

α is the observed rotation.

c is the concentration in g/mL.

l is the path length of the cell in decimeters (dm).

The resulting value should be compared to the literature value for the pure enantiomer to

confirm its stereochemical identity. For context, the precursor (R)-(-)-N-Boc-3-pyrrolidinol has a

specific rotation of [α]20/D of -26±1 (c = 1 in methanol).[8]

Safety, Handling, and Storage
Proper handling procedures are crucial for laboratory safety. The compound presents several

hazards that must be managed with appropriate precautions.

Hazard Category GHS Information

Pictograms
GHS07 (Exclamation Mark), GHS09

(Environment)[3]

Signal Word Warning[3]

Hazard Statements

H302: Harmful if swallowed. H319: Causes

serious eye irritation. H400: Very toxic to aquatic

life.[3]

Precautionary Statements

P273: Avoid release to the environment. P280:

Wear protective gloves, eye protection, and face

protection. P301+P312: IF SWALLOWED: Call

a POISON CENTER/doctor if you feel unwell.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.[3]
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Handling Recommendations:

Use only in a well-ventilated area, such as a chemical fume hood.[6]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.[6]

Avoid breathing dust or vapors.[6]

Wash hands thoroughly after handling.[9]

Synthesis Context and Potential Impurities
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is typically synthesized from its

corresponding alcohol, (R)-(-)-N-Boc-3-pyrrolidinol, via an Appel-type reaction.[7]

Understanding this common synthetic route is important for anticipating potential impurities that

might affect its physical properties or downstream reactivity.

(R)-(-)-N-Boc-3-pyrrolidinol

PPh₃, CBr₄
THF, 5°C

(R)-3-Bromo-pyrrolidine-1-carboxylic
acid tert-butyl ester

Appel Reaction

Triphenylphosphine oxide (Ph₃PO)
Bromoform (CHBr₃)

Filtration &
Column Chromatography

Click to download full resolution via product page
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Caption: Common synthesis route for the target compound.

Potential Impurities:

Starting Material: Incomplete reaction may leave residual (R)-(-)-N-Boc-3-pyrrolidinol.

Reaction Byproducts: The most significant byproduct is triphenylphosphine oxide (Ph₃PO),

which is a high-melting solid and is typically removed via filtration or chromatography.

Solvent Residues: Residual THF or other solvents used in purification (e.g., ethyl acetate,

hexanes) may be present.

The presence of these impurities can depress the melting point and alter the appearance and

spectroscopic data of the final product.

Conclusion
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a valuable chiral building block

whose utility is underpinned by its well-defined physical and chemical properties. Accurate

characterization via NMR, mass spectrometry, and polarimetry is essential for validating its

identity and purity before use in synthesis. Adherence to proper safety and handling protocols

ensures its safe application in the laboratory. This guide provides the foundational knowledge

required by researchers to confidently incorporate this important reagent into their drug

discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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